Binimetinib

Catalog No.
S548786
CAS No.
606143-89-9
M.F
C17H15BrF2N4O3
M. Wt
441.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Binimetinib

CAS Number

606143-89-9

Product Name

Binimetinib

IUPAC Name

6-(4-bromo-2-fluoroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide

Molecular Formula

C17H15BrF2N4O3

Molecular Weight

441.2 g/mol

InChI

InChI=1S/C17H15BrF2N4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26)

InChI Key

ACWZRVQXLIRSDF-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)F)C(=O)NOCCO

Solubility

Soluble in DMSO, not in water

Synonyms

MEK162; MEK-162; MEK 162; ARRY162; ARRY-162; ARRY 162; ARRY438162, Binimetinib; Brand name: Mektovi.

Canonical SMILES

CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)F)C(=O)NOCCO

Description

The exact mass of the compound Binimetinib is 440.02956 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Binimetinib for Cancer Treatment

Scientific research has explored the application of Binimetinib in treating various cancers. Here are some specific areas of investigation:

  • Melanoma

    Binimetinib, often in combination with BRAF inhibitors (drugs targeting another protein in the MAPK pathway), has been investigated in clinical trials for the treatment of melanoma, a type of skin cancer. Studies have shown promising results in terms of improved progression-free survival (the time a patient lives without their cancer worsening) for patients with BRAF mutations [].

  • Other Cancers

    Research is ongoing to evaluate the effectiveness of Binimetinib in other types of cancers where the MAPK pathway is involved. These cancers include non-small cell lung cancer, colorectal cancer, and head and neck cancers [].

Binimetinib, also known by its brand name Mektovi, is a selective oral inhibitor of mitogen-activated protein kinase 1 and 2 (MEK1/2). This compound is primarily utilized in the treatment of unresectable or metastatic melanoma with specific BRAF V600E or V600K mutations. Binimetinib functions by inhibiting the MEK1/2 pathway, which is crucial for cell proliferation and survival, particularly in cancer cells. The compound exhibits a high binding affinity to human plasma proteins (97%) and has a volume of distribution of approximately 92 liters, indicating extensive tissue distribution .

Binimetinib acts by inhibiting the MEK protein, a crucial component of the mitogen-activated protein kinase (MAPK) pathway. This pathway plays a vital role in cell growth and proliferation. Mutations in certain genes, like BRAF, can lead to inappropriate activation of the MAPK pathway, promoting uncontrolled cancer cell growth. By targeting MEK, Binimetinib disrupts the MAPK signaling cascade, ultimately slowing down or stopping cancer cell division [].

That create its unique structure. While specific synthetic routes are proprietary, it typically includes steps such as:

  • Formation of key intermediates through nucleophilic substitutions.
  • Introduction of functional groups to enhance selectivity for MEK.
  • Final purification processes to yield the active pharmaceutical ingredient.

Detailed synthetic pathways are generally not disclosed publicly due to proprietary interests but involve standard organic synthesis techniques common in pharmaceutical chemistry .

The biological activity of binimetinib is characterized by its ability to inhibit cell growth in BRAF-mutant melanoma cell lines. In vitro studies have demonstrated that binimetinib effectively inhibits ERK phosphorylation and reduces tumor cell viability. In vivo studies using murine xenograft models have shown significant tumor growth inhibition . Its mechanism of action involves disrupting key signaling pathways that are often upregulated in cancerous cells, thereby limiting their proliferative capacity.

Binimetinib is primarily indicated for use in combination with encorafenib for patients with unresectable or metastatic melanoma harboring BRAF V600E or V600K mutations. Clinical trials have established its efficacy in this context, leading to its approval by regulatory agencies such as the U.S. Food and Drug Administration . Beyond melanoma, ongoing research explores its potential applications in other cancers characterized by aberrant MEK signaling.

Binimetinib has shown various interactions with other medicinal products. It is primarily metabolized through UGT1A1-mediated glucuronidation; thus, co-administration with UGT1A1 inducers or inhibitors should be approached with caution. Additionally, binimetinib may induce CYP1A2 enzymes and inhibit OAT3 transporters, necessitating careful management when used alongside sensitive substrates . Adverse reactions commonly associated with binimetinib include fatigue, nausea, diarrhea, and liver function abnormalities .

Several compounds share similar mechanisms or therapeutic targets as binimetinib. Below is a comparison highlighting their unique characteristics:

Compound NameMechanism of ActionIndicationsUnique Features
TrametinibMEK inhibitorMelanomaApproved for use as monotherapy
CobimetinibMEK inhibitorMelanomaUsed in combination with vemurafenib
SelumetinibMEK inhibitorNeuroblastomaInvestigational for other solid tumors
EncorafenibBRAF inhibitorMelanomaOften used in combination with MEK inhibitors

Binimetinib's selectivity for MEK1/2 distinguishes it from other kinase inhibitors that may target multiple kinases or different pathways entirely. Its use specifically in conjunction with encorafenib also highlights its unique role in targeting BRAF-mutant tumors .

The synthetic chemistry of binimetinib encompasses multiple industrial and laboratory pathways, with a focus on efficient benzimidazole core construction, strategic intermediate formation, and environmentally conscious purification techniques. This comprehensive analysis examines the various synthetic approaches developed for this MEK1/2 inhibitor.

Industrial Synthesis Pathways

Industrial scale synthesis of binimetinib follows a well-established route beginning with 2,3,4-trifluoro-5-nitrobenzoic acid as the key starting material [1] [2]. The industrial process employs a convergent strategy that maximizes efficiency while minimizing waste production. The primary industrial pathway involves five distinct steps with overall yields ranging from 79-88% for individual transformations [1] [2].

The manufacturing process utilizes 2,3,4-trifluoro-5-nitrobenzoic acid (compound 232) and O-(2-tert-butoxyethyl)hydroxylamine (compound 233) as primary starting materials [3]. The industrial synthesis follows a quality-by-design approach, with critical process parameters identified through systematic investigation of material attributes and their effects on critical quality attributes [4] [5].

Key aspects of the industrial process include:

  • Controlled temperature conditions ranging from 20-99°C under inert atmosphere
  • Utilization of 1,1'-carbonyldiimidazole as a coupling reagent with diisopropylethylamine
  • Palladium-catalyzed cyclization steps employing palladium hydroxide on carbon
  • Systematic recrystallization from ethyl acetate and heptane mixtures for purification [1] [2]

The industrial manufacturing demonstrates scalability with consistent product quality across pilot and commercial scale batches [4] [5]. Process validation studies confirm reproducible manufacturing capability with appropriate in-process controls for critical steps including blending, compression, and film-coating operations [4].

Laboratory-Scale Synthetic Methods

Laboratory synthesis of binimetinib has been extensively documented through multiple synthetic approaches, each offering unique advantages for research applications. The most comprehensive laboratory route involves a multi-step sequence starting from 2,3,4-trifluoro-5-nitrobenzoic acid [3] [2].

The primary laboratory method follows this sequence:

  • Condensation of 2,3,4-trifluoro-5-nitrobenzoic acid with O-(2-tert-butoxyethyl)hydroxylamine using 1,1'-carbonyldiimidazole and diisopropylethylamine, yielding alkoxy amide 234 in 88% yield [3]
  • Treatment of compound 234 with aqueous ammonia under pressure to displace fluorine atoms, producing compound 235 in 90% yield [3]
  • Benzimidazole formation through formic acid cyclization in the presence of palladium hydroxide on carbon, generating compound 236 in 79% yield [3]
  • Palladium-catalyzed arylation with 1-iodo-4-bromo-2-fluorobenzene to produce compound 237 in 85% yield [3]
  • Final methylation and deprotection steps to yield binimetinib [3]

Alternative laboratory approaches include:

  • Direct coupling of benzimidazole intermediates with aryl halides
  • Modification of protecting group strategies for improved purification
  • Optimization of catalyst loading and reaction conditions for enhanced selectivity [1] [2]

Laboratory methods typically achieve yields of 85-92% for major transformations, with purification accomplished through silica gel chromatography and multiple recrystallization steps [3] [2].

Key Intermediates and Building Blocks

The synthesis of binimetinib involves several critical intermediates, each serving specific structural and functional roles in the overall synthetic strategy. Understanding these intermediates is essential for optimizing synthetic routes and troubleshooting potential issues.

Primary Starting Materials:

  • 2,3,4-trifluoro-5-nitrobenzoic acid (232): A trifluorinated aromatic acid serving as the benzimidazole precursor with molecular formula C₇H₂F₃NO₄ [6] [7]
  • O-(2-tert-butoxyethyl)hydroxylamine (233): The nucleophilic coupling partner with molecular formula C₆H₁₅NO₂ [1] [2]

Key Synthetic Intermediates:

  • Compound 234 (alkoxy amide): Formed through 1,1'-carbonyldiimidazole-mediated coupling, this intermediate contains the protected hydroxamic acid moiety essential for MEK inhibition [3]
  • Compound 235 (fluorine-displaced intermediate): Generated through selective nucleophilic aromatic substitution with ammonia, establishing the amino substitution pattern [3]
  • Compound 236 (benzimidazole core): The crucial heterocyclic intermediate formed through palladium-catalyzed cyclization under formic acid conditions [3]
  • Compound 237 (arylated intermediate): The product of palladium-catalyzed cross-coupling with 4-bromo-2-fluoroiodobenzene [3]

Each intermediate has been characterized through comprehensive spectroscopic analysis including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry [1] [2]. The stability and reactivity profiles of these intermediates have been established to optimize storage conditions and reaction protocols.

Pentasubstituted Benzoyl Core Formation

The formation of the pentasubstituted benzoyl core represents one of the most challenging aspects of binimetinib synthesis, requiring precise control of substitution patterns and stereochemistry. This section of the molecule contains multiple fluorine atoms, amino groups, and the essential benzimidazole moiety [2] [3].

The pentasubstituted core construction begins with the strategic placement of fluorine atoms at the 2,3,4-positions of the benzoic acid starting material. The nitro group at the 5-position serves as a precursor for the amino functionality required for benzimidazole formation [6] [7]. The synthetic challenge lies in maintaining the desired substitution pattern while introducing the nitrogen-containing heterocycle.

Key aspects of core formation include:

  • Selective fluorine displacement at the 2- and 4-positions using ammonia under controlled conditions
  • Preservation of the 3-fluorine atom throughout the synthetic sequence
  • Efficient cyclization to form the benzimidazole ring system without competing side reactions
  • Integration of the carboxamide side chain through hydroxylamine coupling chemistry [3] [2]

The successful formation of this complex core structure requires careful optimization of reaction conditions, including temperature control, solvent selection, and catalyst choice. Palladium-catalyzed processes have proven particularly effective for the final cyclization step, providing high yields and excellent selectivity [3].

Recrystallization Techniques and Purification Strategies

Purification of binimetinib and its intermediates employs multiple complementary techniques designed to achieve pharmaceutical-grade purity while maintaining efficient recovery. The purification strategy combines traditional methods with modern approaches to address the specific challenges posed by this complex molecule.

Primary Purification Methods:

Recrystallization Techniques:

  • Recrystallization from ethyl acetate and heptane mixtures provides optimal balance of solubility and crystal formation [1] [2]
  • Mixed solvent systems allow fine-tuning of crystal morphology and purity
  • Temperature-controlled crystallization enhances yield recovery and reduces impurity incorporation [8]
  • Multiple recrystallization steps achieve >99% purity for pharmaceutical applications [1]

Chromatographic Purification:

  • Silica gel column chromatography effectively separates structural isomers and reaction byproducts
  • Reversed-phase high-performance liquid chromatography provides analytical purity assessment
  • Preparative chromatography enables isolation of specific intermediates for characterization [9]

Aqueous Workup Procedures:

  • Acid-base extraction sequences remove ionic impurities and unreacted starting materials
  • Solvent washing protocols eliminate residual catalysts and organic contaminants
  • Controlled pH adjustment optimizes compound solubility and recovery [8]

Advanced Purification Strategies:

  • Protein precipitation techniques using acetonitrile for analytical sample preparation
  • Solid-phase extraction for removal of metal catalyst residues
  • Supercritical fluid chromatography for enantiomer separation when required [9]

The purification protocols have been validated to consistently achieve the stringent purity requirements for pharmaceutical applications, with particular attention to removal of mutagenic impurities and metal contaminants [4].

Green Chemistry Considerations

The development of sustainable synthetic approaches for binimetinib reflects growing emphasis on environmental responsibility in pharmaceutical manufacturing. Green chemistry principles have been integrated throughout the synthetic design to minimize environmental impact while maintaining efficiency and product quality.

Atom Economy Optimization:
The synthetic route has been designed to maximize atom economy, with theoretical calculations indicating 85-90% atom utilization in key transformations [10] [11]. The use of direct amide coupling reactions and elimination of protecting group strategies where possible contributes to improved atom economy. Rearrangement reactions and isomerization processes have been incorporated to avoid wasteful redox sequences [10].

Solvent Selection and Reduction:

  • Replacement of chlorinated solvents with more environmentally benign alternatives
  • Implementation of solvent recycling protocols to minimize waste generation
  • Development of aqueous reaction conditions where feasible [11]
  • Use of continuous flow processes to reduce solvent inventory and improve efficiency

Catalyst Efficiency and Recovery:

  • Utilization of heterogeneous palladium catalysts enabling easy recovery and reuse
  • Optimization of catalyst loading to minimize precious metal consumption
  • Development of catalyst-free alternatives for selected transformations [12]
  • Investigation of biocatalytic approaches for specific synthetic steps

Waste Minimization Strategies:

  • Implementation of telescoped reaction sequences to eliminate intermediate isolation
  • Development of one-pot procedures combining multiple transformations
  • Design of purification protocols that minimize solvent usage and waste generation [10]
  • Integration of process analytical technology for real-time monitoring and optimization

Energy Efficiency:

  • Use of ambient temperature and pressure conditions where possible
  • Implementation of microwave-assisted synthesis for specific transformations
  • Development of continuous processing to improve energy efficiency
  • Optimization of heating and cooling protocols to reduce energy consumption

The application of green chemistry principles has resulted in a 60% reduction in organic waste generation compared to early synthetic routes, demonstrating the viability of sustainable approaches in pharmaceutical manufacturing [13]. These improvements have been achieved without compromising product quality or synthetic efficiency, establishing a model for environmentally responsible pharmaceutical synthesis.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

440.02956 g/mol

Monoisotopic Mass

440.02956 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

181R97MR71

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 33 of 35 companies (only ~ 5.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Binimetinib, in conjunction with encorafenib, is indicated for the treatment of unresectable or metastatic melanoma with BRAF V600E or V600K mutation and metastatic non-small cell lung cancer (NSCLC) with a BRAF V600E mutation.
Binimetinib in combination with encorafenib is indicated for the treatment of adult patients with unresectable or metastatic melanoma with a BRAF V600 mutation.
Treatment of melanoma
Treatment of colorectal carcinoma

Livertox Summary

Encorafenib is a selective inhibitor of BRAF kinase that is used in combination with binimetinib, an inhibitor of MEK, in the therapy of metastatic and advanced malignant melanoma. Encorafenib-binimetinib combination therapy is commonly associated with transient elevations in serum aminotransferase levels during therapy, but has yet to be linked to instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Binimetinib
US Brand Name(s): Mektovi
FDA Approval: Yes
Binimetinib is approved to be used with encorafenib to treat: Melanoma that cannot be removed by surgery or has metastasized (spread to other parts of the body). It is used in patients whose disease has a certain mutation in the BRAF gene.
Binimetinib is also being studied in the treatment of other types of cancer.

Pharmacology

Binimetinib is a MEK inhibitor. MEK is an enzyme that regulates the biosynthesis of the inflammatory cytokines TNF, IL-6 and IL-1. MEK inhibitors interfere with these biosynthetic processes [L3334]. It is a chemotherapeutic agent that has anti-tumor activity [L3341], [A34270].
Binimetinib is an orally available inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) with potential antineoplastic activity. Binimetinib, noncompetitive with ATP, binds to and inhibits the activity of MEK1/2. Inhibition of MEK1/2 prevents the activation of MEK1/2 dependent effector proteins and transcription factors, which may result in the inhibition of growth factor-mediated cell signaling. This may eventually lead to an inhibition of tumor cell proliferation and an inhibition in production of various inflammatory cytokines including interleukin-1, -6 and tumor necrosis factor. MEK1/2 are dual-specificity threonine/tyrosine kinases that play key roles in the activation of the RAS/RAF/MEK/ERK pathway and are often upregulated in a variety of tumor cell types.

ATC Code

L01XE
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE41 - Binimetini

Mechanism of Action

Binimetinib, noncompetitive with ATP, binds reversibly to and inhibits the activity of mitogen-activated extracellular signal-regulated kinase (MEK) 1 and 2. The inhibition of MEK1/2 prevents the activation of MEK1/2-dependent effector proteins and transcription factors, resulting in the inhibition of growth factor-mediated cell signaling such as the downstream extracellular signal-related kinase (ERK) pathway. This may lead to the inhibition of tumor cell proliferation and an inhibition in the production of various inflammatory cytokines including interleukin-1, -6, and tumor necrosis factor. MEK1/2 are themselves threonine and tyrosine kinases that possess a dual specificity. They subsequently contribute critically to the activation of the RAS/RAF/MEK/ERK pathway and are typically upregulated in a number of different tumor cell types.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
STE group
MAP2K (MEK) [HSA:5604 5605] [KO:K04368 K04369]

Other CAS

606143-89-9

Absorption Distribution and Excretion

The pharmacokinetics of binimetinib was studied in healthy subjects and patients with solid tumors. After twice-daily dosing, the accumulation is 1.5-fold and the coefficient of variation (CV%) of the area under the concentration-time curve (AUC) is <40% at steady state. The systemic exposure of binimetinib is approximately dose proportional. After oral administration, at least 50% of the binimetinib dose was absorbed with a median time to maximum concentration (Tmax) of 1.6 hours. The administration of a single dose of binimetinib 45 mg with a high-fat, high-calorie meal (consisting of approximately 150 calories from protein, 350 calories from carbohydrate, and 500 calories from fat) in healthy subjects had no effect on binimetinib exposure.
Following a single oral dose of 45 mg radiolabeled binimetinib in healthy subjects, 62% (32% unchanged) of the administered dose was recovered in the feces while 31% (6.5% unchanged) was recovered in the urine.
The geometric mean (CV%) of the apparent volume of distribution of binimetinib is 92 L (45%).
The apparent clearance (CL/F) of binimetinib is is 20.2 L/h (24%).

Metabolism Metabolites

The primary metabolic pathway is glucuronidation with UGT1A1 contributing up to 61% of the binimetinib metabolism. Other pathways of binimetinib metabolism include N-dealkylation, amide hydrolysis, and loss of ethane-diol from the side chain. The active metabolite M3 produced by CYP1A2 and CYP2C19 represents 8.6% of the binimetinib exposure. Following a single oral dose of 45 mg radiolabeled binimetinib, approximately 60% of the circulating radioactivity AUC in plasma was attributable to binimetinib.

Wikipedia

Binimetinib
Mibampato

FDA Medication Guides

Mektov
Binimetinib
TABLET;ORAL
ARRAY BIOPHARMA INC
10/11/2023

Biological Half Life

The mean (CV%) terminal half-life (t1/2) of binimetinib is 3.5 hours (28.5%).

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
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